An In-depth Technical Guide on the Physicochemical Properties of 1-(4-(7-azaindol-3-yl)-1-(2-methoxyethyl)piperidin-4-yl)-3-(4-chlorophenyl)urea (CAS 1423024-68-3)
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-(7-azaindol-3-yl)-1-(2-methoxyethyl)piperidin-4-yl)-3-(4-chlorophenyl)urea (CAS 1423024-68-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and excretion (ADME). This guide provides a detailed examination of the molecular weight and aqueous solubility profile of the compound identified by CAS number 1423024-68-3, chemically named 1-(4-(7-azaindol-3-yl)-1-(2-methoxyethyl)piperidin-4-yl)-3-(4-chlorophenyl)urea. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and methodologies crucial for advancing research and development.
Core Physicochemical Properties
The initial characterization of any potential therapeutic agent begins with its fundamental physicochemical properties. These data points are critical for all subsequent stages of development, from formulation to in vivo studies.
Molecular Weight
The molecular weight of a compound is a key determinant of its transport properties, including diffusion and membrane permeability. It is calculated from the molecular formula, which is derived from the compound's chemical structure.
Molecular Formula: C₂₄H₂₈ClN₅O₂
The molecular weight is the sum of the atomic weights of all atoms in the molecule.
Calculation:
-
(24 x 12.011) + (28 x 1.008) + (1 x 35.453) + (5 x 14.007) + (2 x 15.999) = 469.98 g/mol
This calculated molecular weight places the compound within the range typical for small molecule drugs.
| Property | Value |
| CAS Number | 1423024-68-3 |
| Chemical Name | 1-(4-(7-azaindol-3-yl)-1-(2-methoxyethyl)piperidin-4-yl)-3-(4-chlorophenyl)urea |
| Molecular Formula | C₂₄H₂₈ClN₅O₂ |
| Molecular Weight | 469.98 g/mol |
Aqueous Solubility Profile
Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability.[1][2] Poor aqueous solubility can be a major hurdle in drug development, leading to low and variable oral bioavailability. Therefore, a thorough understanding and accurate measurement of a compound's solubility is essential in the early stages of research.
The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility assays.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often employed in the early phases of drug discovery to quickly assess the solubility of a large number of compounds.[1][3][4] This method measures the concentration of a compound in solution at the point of precipitation when a concentrated solution of the compound (typically in an organic solvent like DMSO) is introduced into an aqueous buffer.[1][3]
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by suspended particles to detect precipitation.[3][5]
Rationale for Experimental Choices:
-
DMSO as the initial solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal choice for preparing high-concentration stock solutions.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more biologically relevant assessment of solubility.
-
Nephelometry: This detection method is highly sensitive to the formation of precipitates and is well-suited for high-throughput, microplate-based formats.[5]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate.
-
Aqueous Buffer Dispensing: Rapidly add a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation and Mixing: The plate is then agitated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]
-
Nephelometric Measurement: The turbidity of each well is measured using a nephelometer. The instrument detects the light scattered by any precipitate that has formed.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility, often referred to as the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[6] This is considered the true solubility of the compound. The shake-flask method is the most common technique for determining thermodynamic solubility.[2][3]
This protocol details the shake-flask method, which is a reliable way to determine the equilibrium solubility of a compound.
Rationale for Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound ensures that the solution becomes saturated, which is essential for determining the maximum equilibrium concentration.
-
Prolonged Incubation: A 24-48 hour incubation period allows the system to reach equilibrium between the dissolved and undissolved compound.[1]
-
Centrifugation and Filtration: These steps are crucial to remove any undissolved solid particles before concentration analysis, ensuring that only the soluble fraction is measured.
-
LC-MS/MS or HPLC-UV Analysis: These are highly sensitive and specific analytical techniques for accurately quantifying the concentration of the compound in the supernatant.
Step-by-Step Methodology:
-
Compound Dispensing: Add an excess amount of the solid test compound to a series of vials containing a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation and Agitation: The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.
-
Supernatant Collection: A sample of the supernatant is carefully removed, taking care not to disturb the solid pellet.
-
Filtration: The collected supernatant is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.
-
Concentration Analysis: The concentration of the compound in the filtrate is determined using a validated analytical method, such as LC-MS/MS or HPLC-UV. A standard calibration curve is used for quantification.
-
Data Reporting: The thermodynamic solubility is reported as the average concentration from multiple replicates.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Conclusion
The physicochemical properties of 1-(4-(7-azaindol-3-yl)-1-(2-methoxyethyl)piperidin-4-yl)-3-(4-chlorophenyl)urea, specifically its molecular weight of 469.98 g/mol , provide a foundational starting point for its evaluation as a potential therapeutic agent. While specific experimental aqueous solubility data for this compound is not publicly available, this guide has detailed the industry-standard methodologies for its determination. The execution of both kinetic and thermodynamic solubility assays is a critical next step for any research program involving this molecule. The resulting data will be instrumental in guiding formulation development, designing in vivo studies, and ultimately, in assessing the compound's potential for clinical success. The protocols and rationale provided herein offer a robust framework for obtaining reliable and reproducible solubility data, ensuring the scientific integrity of the development process.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]
